![molecular formula C10H11N3OS B2840091 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 384342-02-3](/img/structure/B2840091.png)
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and has a unique structure that makes it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MPTP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, MPTP has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that MPTP can protect cells from oxidative stress and apoptosis. MPTP has also been shown to possess anti-inflammatory properties and can inhibit the production of various pro-inflammatory cytokines. In vivo studies have demonstrated that MPTP can protect against oxidative stress and inflammation in animal models of disease.
実験室実験の利点と制限
One of the primary advantages of using 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one in lab experiments is its relatively simple synthesis method and high yield. Additionally, MPTP possesses potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation. However, one limitation of using MPTP in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that MPTP is used safely in lab experiments.
将来の方向性
There are several future directions for the investigation of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one. One potential area of interest is in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. MPTP has been shown to possess potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation. Additionally, the mechanism of action of MPTP is not fully understood, and further studies are needed to elucidate its effects on various signaling pathways in cells. Finally, the potential toxicity of MPTP at high concentrations needs to be further investigated to ensure that it can be used safely in lab experiments and potential clinical applications.
合成法
The synthesis of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves the reaction of 2,4,6-trimethylpyridine with thiourea in the presence of a strong acid catalyst. This method is relatively simple and has been optimized for high yield and purity.
科学的研究の応用
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. MPTP has been shown to possess potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation.
特性
IUPAC Name |
1,5,7-trimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-5-4-6(2)11-8-7(5)9(14)12-10(15)13(8)3/h4H,1-3H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUGICORCVFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=S)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)
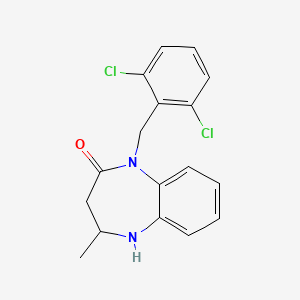
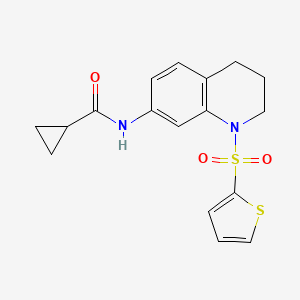
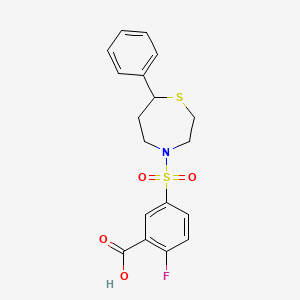
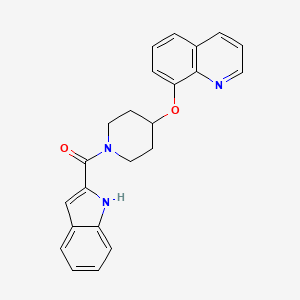
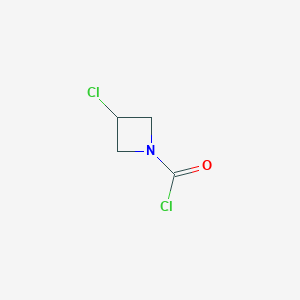
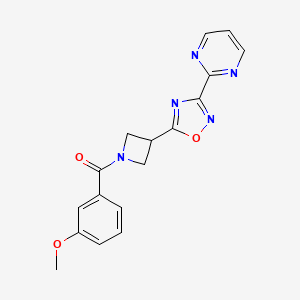
![N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2840021.png)
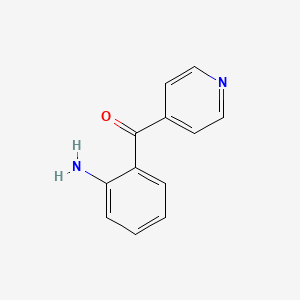
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2840023.png)
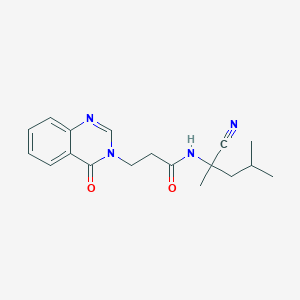
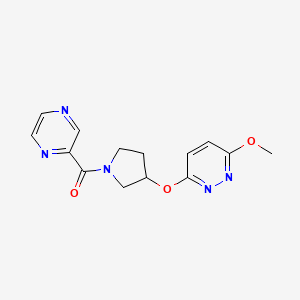
![1-(3-methoxyphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2840029.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)